molecular formula C11H7Cl2N B6340753 3,5-Dichloro-2-phenylpyridine CAS No. 10469-01-9

3,5-Dichloro-2-phenylpyridine

Cat. No. B6340753
CAS RN: 10469-01-9
M. Wt: 224.08 g/mol
InChI Key: HDCNRVTWNWYTII-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-phenylpyridine is a chemical compound with the molecular formula C11H7Cl2N . It has an average mass of 224.086 Da and a monoisotopic mass of 222.995560 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms at the 3 and 5 positions and a phenyl group at the 2 position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.09 . It is a solid at room temperature .

Scientific Research Applications

Photophysical Properties and Applications

  • 3,5-Dichloro-2-phenylpyridine demonstrates significant photophysical effects when used in metal-carbon σ bonds in ortho-metalated complexes, particularly with iridium(III) and rhodium(III). These complexes, characterized by spectroscopic methods, exhibit unique absorption spectra with metal-to-ligand charge-transfer transitions and distinctive emission properties at varying temperatures, indicating potential applications in photophysical studies (Sprouse, King, Spellane, & Watts, 1984).

Reactivity and Chemical Synthesis

  • Research on 3-substituted derivatives of 2,6-dihalogenopyridines, including this compound, explores their reactivity with potassium amide in liquid ammonia. This reactivity is crucial for various chemical synthesis processes, producing novel compounds with potential applications in organic chemistry (Streef, Hertog, & Plas, 1985).

Applications in Coordination Chemistry

  • Coordination compounds involving this compound and organotin halides have been studied. These compounds have potential applications in coordination chemistry, where their structures and bonding characteristics are of interest (Poller & Toley, 1967).

Applications in Photocatalysis and Optoelectronics

  • Cyclometalated complexes of iridium(III) containing this compound and other ligands have been studied for their photophysical properties and redox behavior. These studies are relevant for applications in photocatalysis and optoelectronics, where the luminescent and redox properties of such complexes can be harnessed (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).

Application in Chemical Synthesis and Functionalization

  • The chemical reactivity and potential for functionalization of this compound have been explored in synthetic chemistry. For example, its activation with chromium tricarbonyl leads to the formation of pyridine-substituted bicyclic γ-lactones, demonstrating its versatility in organic synthesis (Xu, Aldeco-Pérez, Rudler, Parlier, & Álvarez, 2006).

Safety and Hazards

3,5-Dichloro-2-phenylpyridine is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dichloro-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNRVTWNWYTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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